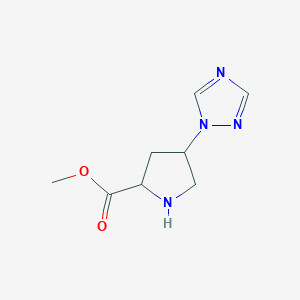
Methyl 3-chloro-4-cyclopropylbenzoate
Descripción general
Descripción
Methyl 3-chloro-4-cyclopropylbenzoate is a synthetic organic compound, commonly referred to as MCCB, with a molecular formula of C10H9ClO2. It is a member of the class of compounds known as benzoic acid esters, and is used in a variety of applications in the pharmaceutical, agrochemical, and food industries. MCCB is a colorless, odorless, crystalline solid with a melting point of 106-107 °C. It is soluble in water and ethanol, and is stable under normal conditions.
Aplicaciones Científicas De Investigación
MCCB is used in a variety of scientific research applications, including in the study of the structure and function of proteins, enzymes, and other biomolecules. It is also used as a reactant in organic synthesis, as a starting material for the synthesis of other organic compounds, and as a reagent in the synthesis of drugs and other pharmaceutical products.
Mecanismo De Acción
MCCB acts as a substrate for certain enzymes, such as cyclooxygenase, lipoxygenase, and cytochrome P450. It also acts as an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, MCCB can act as an agonist or antagonist of certain G protein-coupled receptors.
Biochemical and Physiological Effects
MCCB has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antinociceptive, and anti-allergic effects. It has also been shown to have an analgesic effect, and to be effective in the treatment of certain types of cancer. In addition, it has been shown to have a protective effect against oxidative stress and to be effective in the treatment of certain types of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCCB has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and is stable under normal conditions. In addition, it is soluble in both water and ethanol, making it easy to work with in a variety of laboratory settings. However, it is important to note that MCCB is a synthetic compound and may have unknown effects on humans and other organisms. Therefore, it is important to exercise caution when working with this compound in laboratory experiments.
Direcciones Futuras
Future research on MCCB should focus on further elucidating its mechanism of action and its biochemical and physiological effects. In addition, further research should be done to explore its potential applications in the pharmaceutical, agrochemical, and food industries. Additionally, further research should be done to assess the safety of MCCB and its potential toxic effects. Finally, further research should be done to explore its potential interactions with other compounds and its potential therapeutic applications.
Propiedades
IUPAC Name |
methyl 3-chloro-4-cyclopropylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-11(13)8-4-5-9(7-2-3-7)10(12)6-8/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQBJILZWAIQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

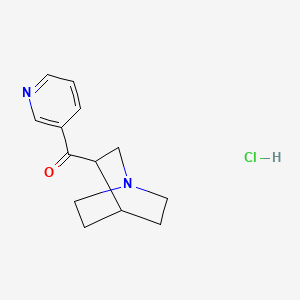
![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1472056.png)
![N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride](/img/structure/B1472058.png)

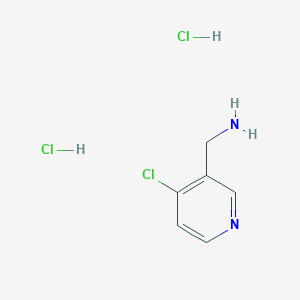
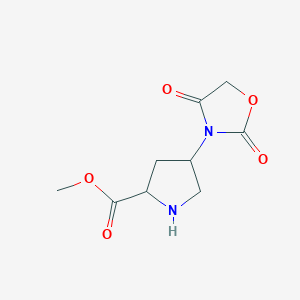
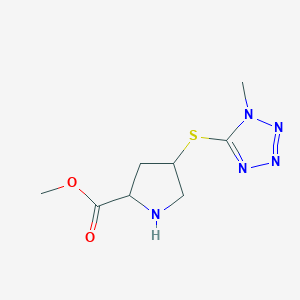
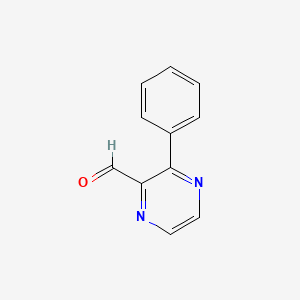
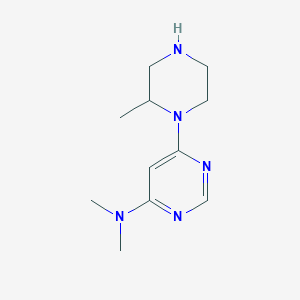
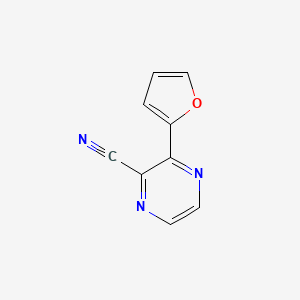

![N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B1472071.png)

